(E)-1-((4-methoxyphenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-23-18-5-3-4-6-19(18)29-21(23)22-20(25)15-11-13-24(14-12-15)30(26,27)17-9-7-16(28-2)8-10-17/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWGSUNONLUJBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-((4-methoxyphenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Piperidine ring : A six-membered nitrogen-containing ring.
- Benzo[d]thiazole moiety : Known for various biological activities.
- Sulfonyl group : This functional group often enhances the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, which may modulate various biological pathways. The following mechanisms have been proposed:
- Enzyme Inhibition : The sulfonyl group can inhibit enzymes by occupying their active sites, leading to altered metabolic pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms:
- Cytotoxicity : Compounds similar to this compound have shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl and thiazole rings can enhance potency .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | MCF-7 (Breast) | <10 | Apoptosis induction |
| Compound 2 | A549 (Lung) | 15 | Cell cycle arrest |
Antimicrobial Activity
The sulfonamide functionality has been associated with antimicrobial properties. Research has shown that similar compounds can exhibit both antibacterial and antifungal activities:
- Bacterial Inhibition : Studies have reported effective inhibition of Gram-positive bacteria such as Staphylococcus aureus.
- Fungal Activity : Compounds have demonstrated antifungal activity against Candida species, indicating potential therapeutic applications in infectious diseases .
Case Studies
- In Vivo Studies : A recent study evaluated the efficacy of a related thiazole compound in a mouse model bearing implanted tumors. Results indicated significant tumor growth inhibition, supporting the anticancer potential of thiazole derivatives .
- Clinical Trials : Some derivatives are under clinical evaluation for their effectiveness in treating specific cancers, showcasing the translational potential from laboratory findings to clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
